N-[(2,5-difluorophenyl)methyl]-2-methyl-4-nitroaniline
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Overview
Description
N-[(2,5-difluorophenyl)methyl]-2-methyl-4-nitroaniline: is an organic compound that features a complex aromatic structure It is characterized by the presence of difluorophenyl, methyl, and nitro functional groups attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,5-difluorophenyl)methyl]-2-methyl-4-nitroaniline typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-methyl aniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 2-methyl-4-nitroaniline.
Fluorination: The 2-methyl-4-nitroaniline is then subjected to a fluorination reaction using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the difluorophenyl group.
Coupling Reaction: Finally, the difluorophenyl group is coupled with the nitroaniline derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-[(2,5-difluorophenyl)methyl]-2-methyl-4-nitroaniline can undergo reduction to form the corresponding amine derivative. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: 2-methyl-4-aminoaniline derivatives.
Substitution: Halogenated or sulfonated derivatives of the parent compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry: N-[(2,5-difluorophenyl)methyl]-2-methyl-4-nitroaniline is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity against various biological targets, including enzymes and receptors involved in disease pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-2-methyl-4-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the nitro group may contribute to the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- N-[(2,4-difluorophenyl)methyl]-2,5-dimethylaniline
- N-[(2,5-difluorophenyl)methyl]-2-methyl-4-aminobenzene
- N-[(2,5-difluorophenyl)methyl]-2-methyl-4-chloroaniline
Comparison: N-[(2,5-difluorophenyl)methyl]-2-methyl-4-nitroaniline is unique due to the presence of both difluorophenyl and nitro groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-2-methyl-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-9-6-12(18(19)20)3-5-14(9)17-8-10-7-11(15)2-4-13(10)16/h2-7,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNECCIBEPFPLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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